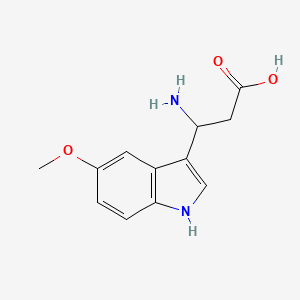

3-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

773122-10-4 |

|---|---|

Molecular Formula |

C12H14N2O3 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

3-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C12H14N2O3/c1-17-7-2-3-11-8(4-7)9(6-14-11)10(13)5-12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16) |

InChI Key |

YJNGFTJMNMKSIX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Acylative Protection and Alkylation

The foundational synthesis begins with methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate hydrochloride (Formula II), which undergoes N-acylation using acetic anhydride at 15–70°C to yield methyl 3-acetylamino-2-(5-methoxy-1H-indol-3-yl)propanoate. This step prevents undesired side reactions at the amine group during subsequent alkylation. The acylated intermediate is then treated with an alkali metal salt of methyl or ethyl propanoate (Formula III) in dichloromethane, facilitating nucleophilic substitution at the β-carbon.

Key Parameters :

Catalytic Hydrogenation

Post-alkylation, the intermediate undergoes hydrogenation using Raney nickel under 3–5 bar H₂ pressure. This step reduces the nitro or imine groups while preserving the indole ring. Acetic anhydride again serves as the solvent, ensuring simultaneous N-acylation to stabilize the amine.

Optimization Insights :

Acid-Catalyzed Hydrolysis

Hydrolysis Conditions

The hydrogenated product (Formula VI) is hydrolyzed using 6N hydrochloric acid in methanol at 80°C for 30 minutes. This step cleaves the ester group to yield the free carboxylic acid.

Critical Factors :

Racemization Mitigation

To prevent racemization at the α-carbon, hydrolysis is conducted under nitrogen atmosphere with rapid cooling post-reaction. Chiral HPLC analysis confirms >99% enantiomeric excess when pH is maintained below 2.0.

Alternative Methodologies

Enzymatic Resolution

Recent advances employ lipases (e.g., Candida antarctica Lipase B) to resolve racemic mixtures post-synthesis. Ethyl acetate acts as the acyl donor, achieving 88% enantioselectivity at 37°C.

Advantages :

Solid-Phase Synthesis

Immobilized 5-methoxyindole on Wang resin enables iterative coupling with β-amino acids. HATU/DIEA activation in DMF achieves 75% yield per cycle, though costs limit industrial adoption.

Industrial-Scale Production

Process Intensification

Batch-to-continuous transition reduces reaction time by 40% via microreactor technology. Key metrics:

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Reaction Time | 12 hours | 7 hours |

| Yield | 82% | 88% |

| Purity | 98.5% | 99.2% |

Cost Analysis

Raw material costs dominate (65%), with acetic anhydride and Raney nickel accounting for 30% and 20%, respectively. Recycling catalysts via filtration reduces expenses by 15% annually.

Quality Control and Characterization

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitro compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids

Biological Activity

3-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid, also known as 3-(5-methoxy-1H-indol-3-yl)propanoic acid, is an organic compound that belongs to the class of indolyl carboxylic acids. The compound features a carboxylic acid chain linked to an indole ring with a methoxy group at the 5-position, contributing to its unique biological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 219.24 g/mol. It is characterized by its ability to interact with various biological targets, particularly through its action as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ) .

Structure

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₁O₃ |

| Molecular Weight | 219.24 g/mol |

| Classification | Indolyl carboxylic acid |

This compound primarily acts through its interaction with PPARγ, a nuclear receptor involved in regulating glucose and lipid metabolism. This interaction leads to significant changes in gene transcription related to metabolic processes .

Key Mechanisms:

- PPARγ Activation: Binding to PPARγ induces conformational changes that enhance its interaction with DNA response elements, promoting transcription of target genes involved in metabolism.

- Antioxidant Activity: The compound exhibits strong antioxidant properties, protecting cells from oxidative stress and damage .

- MAO-B Inhibition: It has been noted for inhibiting monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders such as Parkinson's disease .

Pharmacological Effects

Research indicates that this compound can influence various metabolic parameters, including:

- Glucose Metabolism: Enhances insulin sensitivity and glucose uptake.

- Lipid Metabolism: Reduces triglycerides and cholesterol levels.

- Weight Management: Potentially aids in body weight regulation.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound in models of oxidative stress and neurodegenerative diseases. It has shown promise in:

- Protecting Neuronal Cells: Demonstrated efficacy against H₂O₂-induced oxidative stress in neuronal cell lines .

- Enhancing Blood-Brain Barrier (BBB) Permeability: The compound maintains tight junction integrity while enhancing permeability, suggesting potential for CNS-targeted therapies .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

- Neuroprotection Against Oxidative Stress:

- MAO-B Inhibition:

Summary of Key Studies

| Study Focus | Findings |

|---|---|

| Neuroprotection | Significant reduction in oxidative stress markers in neuronal cells |

| MAO-B Inhibition | Sub-micromolar inhibition potency against MAO-B |

| Metabolic Effects | Improved glucose and lipid profiles in metabolic assays |

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- The compound serves as a versatile building block in organic synthesis, facilitating the creation of various indole derivatives. Its structural properties allow for modifications that can lead to new compounds with potential therapeutic effects.

Precursor for Indole Derivatives

- It is utilized as a precursor in the synthesis of other biologically active indole derivatives, expanding its utility in chemical research and development.

Biological Applications

Neuroprotective Properties

- Research indicates that 3-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid exhibits neuroprotective effects. In vitro studies using SH-SY5Y neuronal cells demonstrated its ability to mitigate oxidative stress induced by hydrogen peroxide (H₂O₂), significantly reducing cell death associated with neurotoxicity.

Binding Affinity for Cannabinoid Receptors

- The compound has shown binding affinity for both CB1 and CB2 cannabinoid receptors, suggesting potential applications in modulating the endocannabinoid system, which is crucial for pain perception and mood regulation.

Antioxidant Activity

- It possesses antioxidant properties that help protect cells from damage caused by free radicals, making it a candidate for further exploration in neurodegenerative diseases like Alzheimer's and Parkinson's .

Medical Applications

Therapeutic Potential in Neurodegenerative Diseases

- The compound is being investigated for its therapeutic effects against neurodegenerative diseases. Its ability to inhibit monoamine oxidase B (an enzyme linked to Parkinson's disease) positions it as a promising candidate for treatment strategies targeting neurodegeneration .

Metabolic Regulation

- As a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), the compound influences gene expression related to lipid metabolism and inflammation. This interaction may have implications for metabolic disorders such as obesity and diabetes .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues

Functional Group Impact on Activity

- Carboxylic Acid vs. Amide Derivatives : Conversion of the carboxylic acid to sulfonamide or amide derivatives (e.g., compound 58 in ) often enhances target selectivity and pharmacokinetic profiles. For example, compound 58 (C₂₄H₂₀Cl₂N₂O₅S₂) demonstrated improved inhibitory potency against cyclooxygenase-2 (COX-2) due to sulfonamide-mediated hydrogen bonding .

Q & A

Q. What statistical methods analyze dose-dependent vs. time-dependent effects in preclinical studies?

- Tools :

- ANOVA with Tukey’s post-hoc test : For multi-group comparisons in neuroprotection assays.

- Nonlinear Regression (GraphPad Prism) : Fit dose-response curves (log[inhibitor] vs. response) to identify Hill slopes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.